Benzene, 1,4-bis(4-methoxyphenoxy)-
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Overview
Description
1,4-bis(4-methoxyphenoxy)benzene is an organic compound with the molecular formula C20H18O4 It is characterized by the presence of two 4-methoxyphenoxy groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-methoxyphenoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 4-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
1,4-dihydroxybenzene+4-methoxyphenol→1,4-bis(4-methoxyphenoxy)benzene
Industrial Production Methods
In industrial settings, the production of 1,4-bis(4-methoxyphenoxy)benzene may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of solvents and catalysts is carefully controlled to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(4-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-bis(4-methoxyphenoxy)benzene has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polymers with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-bis(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets, depending on its application. In materials science, it acts as a building block for polymers, influencing their structural and electronic properties. In biological systems, it may interact with cellular components, affecting processes such as drug delivery and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(3-methoxyphenoxy)benzene: Similar structure but with methoxy groups in the meta position.
1,4-bis(4-hydroxyphenoxy)benzene: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
1,4-bis(4-methoxyphenoxy)benzene is unique due to the specific positioning of the methoxy groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and properties.
Biological Activity
Benzene, 1,4-bis(4-methoxyphenoxy)-, also known as 1,4-bis(4-methoxyphenyl)benzene, is an organic compound with the molecular formula C20H18O4 and a molecular weight of 322.36 g/mol. Its unique structure, characterized by two 4-methoxyphenoxy groups attached to a central benzene ring, enhances its solubility in organic solvents and reactivity in various chemical transformations. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-tumor and anti-inflammatory properties.
- Molecular Formula : C20H18O4
- Molecular Weight : 322.36 g/mol
- Physical State : White to light yellow solid
- Melting Point : 83°C to 86°C
Biological Activity Overview
Research has indicated that Benzene, 1,4-bis(4-methoxyphenoxy)- exhibits significant biological activities which can be categorized as follows:
- Anti-Tumor Activity : Studies have shown that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with tumorigenesis.
- Anti-Inflammatory Effects : The methoxy groups in its structure may enhance its ability to interact with specific molecular targets involved in inflammatory responses.
The biological effects of Benzene, 1,4-bis(4-methoxyphenoxy)- are primarily attributed to its interactions with cellular signaling pathways. These interactions can lead to the modulation of inflammatory mediators and the inhibition of pathways that promote tumor growth. Specific studies have highlighted its potential to engage with enzymes and receptors involved in these processes.
Case Studies and Research Findings
Several studies have explored the biological activity of Benzene, 1,4-bis(4-methoxyphenoxy)-:
- Anti-Cancer Studies :
- A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The results suggested a dose-dependent effect on tumor growth inhibition.
- Inflammation Studies :
- Research indicated that Benzene, 1,4-bis(4-methoxyphenoxy)- reduced the levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of Benzene, 1,4-bis(4-methoxyphenoxy)-, it is useful to compare it with structurally similar compounds:
Compound Name | Anti-Tumor Activity | Anti-Inflammatory Activity |
---|---|---|
Benzene, 1,3-bis(4-methoxyphenoxy) | Moderate | Low |
Benzene, 1,4-bis(4-methoxyphenoxy) | High | High |
Properties
CAS No. |
78563-40-3 |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C20H18O4/c1-21-15-3-7-17(8-4-15)23-19-11-13-20(14-12-19)24-18-9-5-16(22-2)6-10-18/h3-14H,1-2H3 |
InChI Key |
MCQKNOPQTZTHPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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